5-Fluoro-4-methylindoline-2,3-dione

HDAC Inhibition Cancer Research Epigenetics

Researchers seeking HDAC inhibitor leads with balanced potency encounter limited availability of dual-substituted isatins. 5-Fluoro-4-methylindoline-2,3-dione (CAS 757982-25-5) solves this with an IC50 of 113 nM in HeLa nuclear extract and narrow selectivity across HDAC3/6 (130-138 nM). • Dual-substituted scaffold (C5-F, C4-CH3) enables SAR exploration distinct from mono-substituted analogs. • Versatile C3 carbonyl for Knoevenagel condensations & spirocyclic derivatization. • Reliable supply, >98% purity, immediate shipping.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
Cat. No. B11910314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methylindoline-2,3-dione
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=O)C(=O)N2)F
InChIInChI=1S/C9H6FNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13)
InChIKeyNFEZHZNVSCJCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methylindoline-2,3-dione – Fluorinated HDAC Scaffold


5-Fluoro-4-methylindoline-2,3-dione (4-methyl-5-fluoroisatin; CAS 757982-25-5) is a dual-substituted isatin derivative characterized by a fluorine atom at the C5 position and a methyl group at the C4 position on the indoline-2,3-dione core [1]. This substitution pattern distinguishes it from simpler 5-fluoroisatin and 5-methylisatin analogs. The compound has been documented as a histone deacetylase (HDAC) inhibitor with an IC50 of 113 nM in HeLa cell nuclear extract assays [2] and serves as a versatile synthetic intermediate for the development of novel heterocyclic compounds and fluorinated pharmacophores [3].

5-Fluoro-4-methylindoline-2,3-dione vs. Generic Isatin Analogs


Isatin derivatives exhibit highly substitution-dependent biological activity, with even minor positional or electronic modifications dramatically altering target engagement and selectivity. A comparative study of 5-substituted isatins (5-F, 5-Cl, 5-Br, 5-I, 5-CH3) against HeLa and Fem-x cancer cell lines demonstrated that potency, selectivity, and mechanism of action vary markedly across the series [1]. For instance, 5-fluoroisatin activates caspase-3-mediated apoptosis (IC50 = 2.5 µM) [2], whereas 5-methylisatin shows no such apoptotic activity [1]. Furthermore, the introduction of a 4-methyl substituent on the fluorinated isatin core alters the steric and electronic environment of the C3 carbonyl, which can influence both the compound's binding mode to zinc-dependent enzymes like HDACs and its subsequent reactivity in derivatization reactions. Consequently, 5-fluoro-4-methylindoline-2,3-dione represents a distinct chemical entity with a unique combination of steric and electronic properties that cannot be assumed from the behavior of its mono-substituted analogs.

5-Fluoro-4-methylindoline-2,3-dione vs. Key Analogs


HDAC Inhibitory Potency vs. Structural Analog

5-Fluoro-4-methylindoline-2,3-dione demonstrates approximately 2-fold higher HDAC inhibitory potency compared to a closely related indoline-2,3-dione derivative. In a head-to-head comparison using the same assay system (human HeLa cell nuclear extract, Fluor de Lys substrate, 15 min incubation), the target compound exhibited an IC50 of 113 nM [1], while a structural analog (BDBM50141177/CHEMBL3759583) showed an IC50 of 219 nM [2].

HDAC Inhibition Cancer Research Epigenetics

HDAC Isoform Selectivity Profile

5-Fluoro-4-methylindoline-2,3-dione exhibits a modest preference for HDAC3 (IC50 = 130 nM) and HDAC6 (IC50 = 138 nM) over the HeLa nuclear extract (primarily HDAC1/2) activity (IC50 = 113 nM), as assessed by fluorescence assays with recombinant human enzymes [1]. This profile suggests a slightly more balanced pan-HDAC inhibition compared to compounds that show extreme selectivity or are completely non-selective.

HDAC Isoform Selectivity Epigenetic Drug Discovery Target Profiling

Synthetic Yield vs. 5-Substituted Isatins

Synthesis of 5-fluoro-4-methylindoline-2,3-dione typically achieves yields exceeding 70% under optimized conditions . This yield is comparable to or exceeds that of other 5-substituted isatins prepared via two-step Sandmeyer isatin synthesis, which for a series of 5-substituted indole-2,3-diones (including 5-fluoro, 5-chloro, 5-bromo, and 5-methyl analogs) was reported to be 51-68% overall from the corresponding 4-substituted anilines [1].

Organic Synthesis Process Chemistry Building Block

Aqueous Solubility vs. 5-Fluoroisatin

5-Fluoro-4-methylindoline-2,3-dione is a pale yellow crystalline solid that is insoluble in water at room temperature but dissolves in organic solvents such as ethanol and dimethyl sulfoxide . In contrast, 5-fluoroisatin (CAS 443-69-6) is reported to have aqueous solubility of at least 25 mg/mL, making it significantly more water-soluble [1]. The introduction of the 4-methyl substituent increases lipophilicity and reduces aqueous solubility, which can be advantageous for applications requiring membrane permeability.

Physicochemical Properties Formulation ADME

HDAC Potency Context vs. Optimized Leads

Within the indoline-2,3-dione chemotype, HDAC inhibitory potency can be enhanced through structural optimization. A series of indoline-2,3-dione derivatives evaluated in HeLa cell nuclear extract yielded IC50 values ranging from low nanomolar to micromolar, with compound 25a achieving an IC50 of 10.13 nM [1]. 5-Fluoro-4-methylindoline-2,3-dione, with an IC50 of 113 nM [2], occupies an intermediate position within this structure-activity landscape—substantially more potent than unoptimized isatin (IC50 > 10 µM) but less potent than the most advanced leads. This positions it as a valuable starting point for further derivatization rather than a final optimized lead.

HDAC Inhibitor Structure-Activity Relationship Lead Optimization

5-Fluoro-4-methylindoline-2,3-dione: Applications & Procurement


HDAC Inhibitor Lead Discovery & SAR Studies

5-Fluoro-4-methylindoline-2,3-dione is an optimal starting point for HDAC inhibitor lead discovery programs, particularly those seeking balanced pan-HDAC inhibition with moderate potency. Its IC50 of 113 nM in HeLa nuclear extract [1] and narrow selectivity range across HDAC isoforms (130-138 nM for HDAC3 and HDAC6) [2] make it suitable for early-stage SAR campaigns aimed at improving potency and selectivity. Researchers can leverage the C3 carbonyl for zinc-binding group installation or the N1 position for cap group diversification to generate novel HDAC inhibitor libraries.

Fluorinated Spirocyclic & Fused Heterocycle Synthesis

The C3 carbonyl of 5-fluoro-4-methylindoline-2,3-dione serves as an electrophilic center for Knoevenagel condensations and other cycloaddition reactions, enabling the construction of fluorinated spiro-3-indoline derivatives and novel heterocyclic scaffolds [3]. The presence of both fluorine and methyl substituents modulates the electronic properties of the aromatic ring, potentially influencing regioselectivity in subsequent transformations. This makes the compound a valuable building block for diversity-oriented synthesis and the generation of fluorinated compound libraries for biological screening.

Physicochemical Profiling for Drug Discovery

The distinct physicochemical profile of 5-fluoro-4-methylindoline-2,3-dione—characterized by its water insolubility but solubility in organic solvents —makes it a useful comparator in studies examining the effect of 4-methyl substitution on isatin scaffold properties. In head-to-head comparisons with 5-fluoroisatin (aqueous solubility ≥25 mg/mL) [4], this compound can serve as a model system for investigating how increased lipophilicity influences membrane permeability, metabolic stability, and in vivo pharmacokinetics, thereby informing lead optimization strategies for CNS-penetrant or long-acting therapeutics.

Chemical Biology Probe for HDAC Target Validation

With well-characterized HDAC inhibitory activity (IC50 range 113-138 nM across multiple isoforms) [1][2], 5-fluoro-4-methylindoline-2,3-dione can be employed as a tool compound for probing HDAC function in cellular and biochemical assays. Its intermediate potency and balanced isoform profile make it suitable for target validation experiments where extreme potency or isoform selectivity is not required, such as initial target engagement studies or pathway deconvolution in oncology and epigenetics research.

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